Azane; sulfooxy hydrogen sulfate
Description
Azane; sulfooxy hydrogen sulfate, systematically named by IUPAC as ammonium persulfate (APS), is a strong oxidizing agent with the linear formula (NH₄)₂S₂O₈ . Its structure consists of two ammonium cations (NH₄⁺) and a persulfate anion (S₂O₈²⁻), where two sulfate groups are linked via a peroxide bond (-O-O-) .
Key identifiers include:
- PubChem CID: 16211170
- SMILES: N.N.OS(=O)(=O)OOS(=O)(=O)O
- IUPAC Name: this compound
- Molecular Weight: 228.18 g/mol (calculated)
Properties
CAS No. |
73-24-5; 7727-54-0 |
|---|---|
Molecular Formula |
H8N2O8S2 |
Molecular Weight |
228.19 |
IUPAC Name |
azane;sulfooxy hydrogen sulfate |
InChI |
InChI=1S/2H3N.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) |
InChI Key |
ROOXNKNUYICQNP-UHFFFAOYSA-N |
SMILES |
N.N.OS(=O)(=O)OOS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize ammonium persulfate, we compare it structurally and functionally with analogous ammonium salts and sulfates (Table 1).
Table 1: Comparative Analysis of Azane; Sulfooxy Hydrogen Sulfate and Similar Compounds
Structural and Functional Differences
Oxidizing Capacity: Ammonium persulfate’s peroxydisulfate group (S₂O₈²⁻) enables strong oxidative properties, unlike ammonium sulfate or ferrous ammonium sulfate, which lack peroxide bonds . This makes APS critical in radical-initiated polymerizations and semiconductor etching . In contrast, ammonium sulfate is non-oxidizing and serves primarily as a nitrogen source in fertilizers .
Metal Coordination :
- Ferrous ammonium sulfate and ammonium nickel(II) sulfate contain Fe²⁺ and Ni²⁺ ions, respectively, enabling redox reactivity (e.g., Fe²⁺/Fe³⁺ transitions in titrations) and catalytic roles .
Surfactant Properties :
- Ammonium lauryl sulfate features a long alkyl chain (C₁₂H₂₅), granting amphiphilic behavior for foam stabilization in detergents, a property absent in APS .
Thermal Stability :
- APS decomposes exothermically above 120°C, releasing oxygen, while ammonium sulfate remains stable up to 280°C .
Q & A
Q. Characterization methods :
- X-ray diffraction (XRD) for crystal structure analysis.
- UV-Vis spectroscopy to confirm ligand-metal charge transfer in coordination complexes .
- Titration (e.g., using NaOH to monitor sulfate production in pyrite oxidation) .
Advanced: How can sulfoxy intermediates be reliably detected in oxidation reactions despite their short lifetimes?
Answer:
Sulfoxy intermediates (e.g., sulfite, thiosulfate) are transient but critical in sulfur cycling. Methodological approaches include:
- Chemical trapping : Treating samples with hydrogen peroxide (H₂O₂) to oxidize intermediates like sulfite to sulfate, enabling indirect quantification via ion chromatography .
- Isotopic analysis : Measuring oxygen isotope ratios (δ¹⁸O) in sulfate to infer intermediate dynamics, as sulfite rapidly exchanges oxygen with water .
- Kinetic modeling : Correlating sulfate production rates with pyrite oxidation under controlled pH and oxidant conditions .
Basic: What are optimal storage and stabilization conditions for ammonium sulfate compounds in aqueous solutions?
Answer:
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent ammonia volatilization or sulfate hydrolysis .
- Temperature : Store at 2–8°C to minimize decomposition; ferrous ammonium sulfate hexahydrate is prone to oxidation at elevated temperatures .
- Desiccants : Use anhydrous calcium chloride or silica gel to prevent hygroscopic absorption in solid forms .
Advanced: How do isotopic fractionation studies clarify sulfur cycling in sulfoxy species?
Answer:
- Triple-oxygen isotopes : Theoretical calculations (e.g., CCSD/aug-cc-pVTZ scaling) predict equilibrium isotope effects (EIE) between sulfite and sulfate, revealing redox-state-specific fractionation patterns .
- Experimental validation : Isotope ratios in sulfate from pyrite oxidation align with sulfite-water oxygen exchange rates, confirming sulfite’s role as a key intermediate .
Basic: Which analytical techniques are most effective for quantifying sulfate ions in complex matrices?
Answer:
- Gravimetric analysis : Precipitation as BaSO₄ for high-precision quantification .
- Ion chromatography : Separates sulfate from interfering anions (e.g., nitrate, phosphate) in environmental samples .
- UV-spectrophotometry : Utilized in automated titrators to monitor sulfate generation during pyrite oxidation experiments .
Advanced: How can contradictions in sulfoxy radical-anion reaction mechanisms be resolved?
Answer:
Contradictions arise from competing pathways (e.g., sulfate vs. organosulfate formation). Strategies include:
- Radical quenching : Introducing scavengers like methanol to isolate specific reaction channels .
- Computational modeling : Density functional theory (DFT) simulations to compare energetics of proposed intermediates .
- Cross-validation : Comparing laboratory-generated organosulfates with natural samples (e.g., methyltetrol sulfates) .
Basic: What safety protocols are critical when handling ammonium sulfate derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of NH₃ vapors during synthesis .
- PPE : Acid-resistant gloves and goggles when working with sulfuric acid .
- Spill management : Neutralize acid spills with sodium bicarbonate and absorb ammonium compounds with inert materials .
Advanced: What role do sulfoxy intermediates play in atmospheric organosulfur chemistry?
Answer:
- Organosulfate formation : Sulfoxy radical-anions (e.g., SO₃⁻•) react with biogenic VOCs like isoprene, yielding stable organosulfates that contribute to secondary organic aerosol (SOA) formation .
- Reaction kinetics : Competing pathways (e.g., oxidation vs. nucleophilic addition) are pH-dependent, with sulfite (SO₃²⁻) favoring nucleophilic mechanisms under acidic conditions .
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